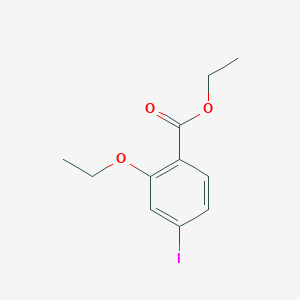

Ethyl 2-ethoxy-4-iodobenzoate

Description

Ethyl 2-ethoxy-4-iodobenzoate (CAS 1244567-89-0) is a benzoate ester derivative with a molecular formula of C₁₁H₁₃IO₃ and a molecular weight of 320.12 g/mol . Its structure features an ethyl ester group, an ethoxy substituent at the 2-position, and an iodine atom at the 4-position of the aromatic ring. This compound is commercially available (e.g., AK Scientific) and serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development .

Properties

IUPAC Name |

ethyl 2-ethoxy-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO3/c1-3-14-10-7-8(12)5-6-9(10)11(13)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWFNFYIHPYPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)I)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652288 | |

| Record name | Ethyl 2-ethoxy-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855868-64-3 | |

| Record name | Ethyl 2-ethoxy-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 2-ethoxy-4-iodobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound belongs to the class of benzoic acid esters. Its chemical structure can be represented as follows:

- Molecular Formula : C11H13IO3

- Molecular Weight : 304.12 g/mol

- IUPAC Name : this compound

The presence of the iodine atom in its structure is significant as it often enhances the biological activity of organic compounds by improving their lipophilicity and allowing for better interaction with biological targets.

Anticancer Potential

This compound has been investigated for its potential anticancer properties. A study demonstrated that derivatives of iodinated benzoates can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation. The introduction of an ethoxy group may enhance its interaction with cellular targets, thereby increasing its efficacy as an anticancer agent.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell proliferation.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can trigger cell death pathways in cancer cells.

- Modulation of Gene Expression : this compound may influence the expression of genes related to apoptosis and cell cycle regulation.

Study on Anticancer Activity

In a relevant study, researchers synthesized several iodinated benzoates and evaluated their cytotoxic effects on various cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity, leading to a decrease in cell viability by up to 70% at specific concentrations. This suggests that this compound could potentially serve as a lead compound for further development in cancer therapeutics.

Antimicrobial Testing

Another study focused on the antimicrobial properties of halogenated benzoates, revealing that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. Although this compound was not directly tested, its structural similarities imply potential antimicrobial activity, warranting further investigation.

Data Table: Summary of Biological Activities

Scientific Research Applications

Synthetic Applications

Ethyl 2-ethoxy-4-iodobenzoate is primarily utilized as an intermediate in organic synthesis. Its iodide group facilitates nucleophilic substitution reactions, making it valuable for constructing complex organic molecules.

Synthesis of Biologically Active Compounds

One significant application of this compound is in the synthesis of various biologically active compounds. For instance, it serves as a precursor in the synthesis of:

- Anticancer agents : The compound has been used to synthesize derivatives that exhibit cytotoxic activity against cancer cell lines.

- Antibiotics : It plays a role in producing antibiotic compounds through various coupling reactions.

Synthesis of Triazolopyrimidine Derivatives

Research has demonstrated that this compound can be employed in the synthesis of triazolopyrimidine derivatives, which are important in medicinal chemistry for their antitumor properties. The synthetic pathway involves:

- Nucleophilic substitution : The iodide group is replaced by nucleophiles to form new carbon-nitrogen bonds.

- Cyclization reactions : These intermediates undergo cyclization to yield triazolopyrimidine structures.

This approach has shown promising results in yielding compounds with enhanced biological activity compared to existing drugs .

Application in Material Science

This compound is also utilized in the development of advanced materials, such as polymers and nanocomposites. Its ability to participate in cross-coupling reactions allows for the functionalization of polymer backbones, leading to materials with improved mechanical and thermal properties.

Data Tables

The following table summarizes key applications and their corresponding outcomes:

Comparison with Similar Compounds

Methyl 2-ethoxy-4-iodobenzoate (2a)

- Molecular Formula : C₁₀H₁₁IO₃

- Molecular Weight : 306.10 g/mol

- Key Differences: The methyl ester group (vs. Synthesis: Optimized yields exceeding 95% were achieved through scalable protocols, with the product isolated as a pale yellow oil . Reactivity: The methyl ester may exhibit faster hydrolysis rates compared to ethyl esters due to reduced steric hindrance.

Ethyl 4-iodobenzoate

- Molecular Formula : C₉H₉IO₂

- Molecular Weight : 276.07 g/mol

- Key Differences :

- Lacks the 2-ethoxy substituent, simplifying the electronic profile of the aromatic ring.

- Applications : Widely used as a building block in Suzuki-Miyaura couplings due to the iodine’s reactivity .

- Physical State : Typically a crystalline solid, contrasting with the oily consistency of this compound .

(E)-1-Ethoxy-1-oxo-4-(p-tolyl)but-3-en-2-yl 2-iodobenzoate (4c)

- Molecular Formula : C₂₀H₁₉IO₄

- Molecular Weight : 474.27 g/mol

- Synthesis: Produced via Rh-catalyzed reactions, yielding a colorless oil with applications in complex molecule assembly .

Comparative Data Table

Research Findings and Trends

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.